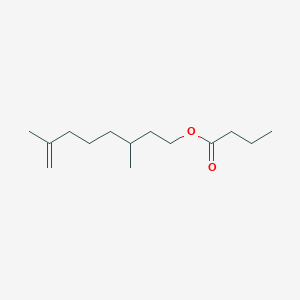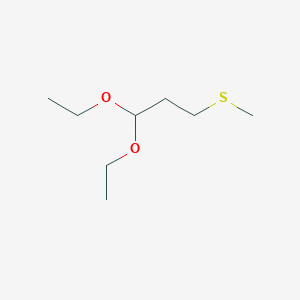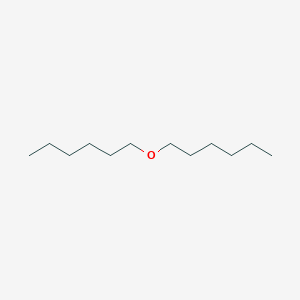
Dihexyl ether
Übersicht
Beschreibung
Asymmetric Synthesis of Cyclic Hydroxy Ketones
The study of asymmetric synthesis of cyclic hydroxy ketones from enol ethers, as described in the research, highlights the correlation between the enol ether chain length and enantioselectivity. The Sharpless asymmetric dihydroxylation reaction was employed to convert enol ethers derived from cyclic ketones into alpha-hydroxyketones with high enantioselectivity. It was observed that the enantiomeric excess (ee) increased with the length of the unbranched enol ether chain, reaching a maximum for the pentyl enol ether. This method was successfully applied to synthesize alpha-hydroxy chromanone with an ee greater than 90% .
Synthesis of Glycerol 1,3-Dihexadecyl Ether
The synthesis of glycerol 1,3-dihexadecyl ether (glycerol 1,3-dihexadecyl ether) was reported using a method that is generally applicable to the preparation of other 1,3-disubstituted glycerols. The process is robust against conditions that could affect the substituents, such as acid or catalytic hydrogenolysis .
Decomposition of Dioxiranes Induced by Dialkyl Ethers
Dialkyl ethers, including dihexyl ether, have been shown to induce the decomposition of oxidation reagents like methyl(trifluoromethyl)dioxirane or dimethyldioxirane in a concentration-dependent manner. The decomposition appears to be a radical chain process, as evidenced by the identification of reaction products from species such as CH3. or CF3CO2. .
Hematoporphyrin Ethers: Synthesis and Chemical Properties
A series of hematoporphyrin di-ethers, ranging from methyl to hexyl, were synthesized through a reaction of the selected carbinol with the HBr adduct of protoporphyrin. This was followed by hydrolysis and chromatographic purification. The ethers displayed good crystallization properties and their HPLC retention time increased linearly with the carbon atom count in the alcohol used. The more hydrophobic ethers, such as the hexyl variant, have been found to be efficient photosensitizers for malignant cells .
Chemical Equilibrium of Liquid-Phase Dehydration of 1-Hexanol to Dihexyl Ether
The equilibrium constants for the liquid-phase dehydration of 1-hexanol to dihexyl ether (DNHE) were determined over a temperature range of 423 to 463 K using Amberlyst 70. The study also examined the equilibrium constants for side reactions, including DNHE decomposition to 1-hexene and 1-hexanol, and the isomerization of 1-hexene to 2-hexene. The etherification reaction was found to be slightly exothermic, and the standard formation enthalpy and molar entropy of DNHE were computed. Corrections for pressure effects on entropy were necessary when using gas-phase data for liquid-phase entropy calculations .
Synthesis and Properties of Dinitrate of α,α′-Dihydroxymethyl Ether
The synthesis and characterization of the dinitrate of α,α′-dihydroxymethyl ether were reported. The thermal decomposition of this compound, both in the gas phase and in the liquid state at temperatures above 60°C, follows a radical mechanism with the primary cleavage of the O-NO2 bond .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Analysis : Dihexyl ether has been used in a method involving hollow fiber-based liquid phase microextraction (HF-LPME) for analyzing pharmaceuticals like ibuprofen, diclofenac, and salicylic acid in human urine. This technique offers more selectivity and sensitivity compared to traditional extraction methods (Ramos Payán et al., 2009).
Environmental Water Analysis : In environmental sciences, dihexyl ether has been utilized for extracting antidepressant drugs from large volumes of environmental waters. This process involves the use of a hollow fiber to extract the drugs through dihexyl ether, highlighting its effectiveness in large volume extractions (Ho et al., 2007).
Chemical Reactions with Dioxiranes : Dihexyl ether induces the decomposition of methyl(trifluoromethyl)dioxirane and dimethyldioxirane in a concentration-dependent manner. This suggests its role in chemical reactions involving dioxiranes and the possibility of its use in radical chain processes (Ferrer et al., 1994).
Extraction in Wastewater Treatment : For the analysis of pharmaceuticals in wastewaters, dihexyl ether has been used in HF-LPME. This technique is especially significant in environmental chemistry, offering high selectivity and sensitivity, and aligns with the principles of green chemistry (Ramos Payán et al., 2010).
Cancer Research : In biomedical research, dihexyl ether has been used in synthesizing hematoporphyrin ethers, which have shown high photosensitizing efficiency on human cancer cells. This suggests its potential application in photodynamic therapy (Rimington et al., 1988).
Critical Properties in Thermodynamics : The critical properties of dihexyl ether, such as critical temperatures and pressures, have been measured. This information is crucial in the field of chemical thermodynamics and for understanding the stability of compounds (Nikitin et al., 2014).
Pharmacokinetics in Veterinary Medicine : Dihexyl ether derivatives like pyropheophorbide-a-hexyl ether have been studied for their pharmacokinetic parameters in dogs. This is important for developing new drugs in veterinary medicine (Payne et al., 1996).
Chemical Equilibrium in Synthesis Processes : Dihexyl ether has been involved in studies concerning the chemical equilibrium of the liquid-phase dehydration of 1-hexanol. This research is significant for understanding reaction mechanisms and synthesis processes in organic chemistry (Bringué et al., 2008).
Eigenschaften
IUPAC Name |
1-hexoxyhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIUIOXAFBGMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059421 | |
| Record name | Hexane, 1,1'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Hexane, 1,1'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14643 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | Hexyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14643 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dihexyl ether | |
CAS RN |
112-58-3 | |
| Record name | Dihexyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihexyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexane, 1,1'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1,1'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHEXYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1U07QA435 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

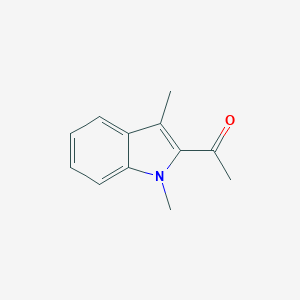

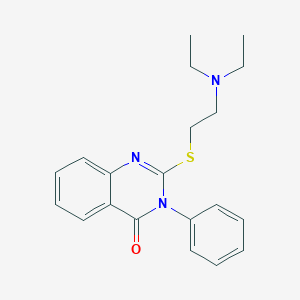
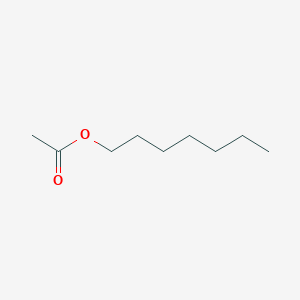

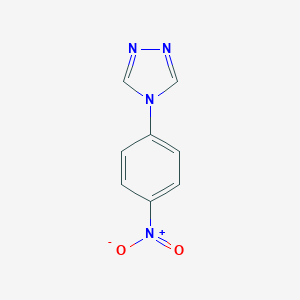
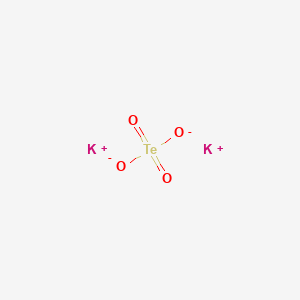
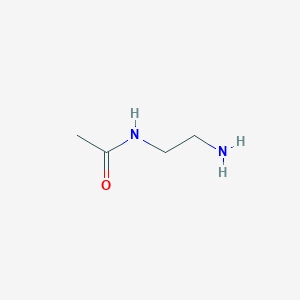
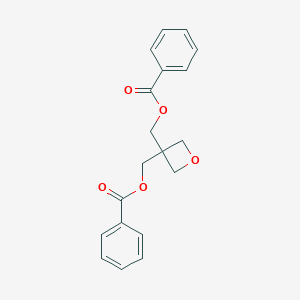


![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)
